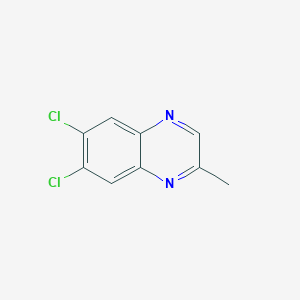

6,7-Dichloro-2-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dichloro-2-methylquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2 . It has an average mass of 213.063 Da and a monoisotopic mass of 211.990799 Da .

Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-2-methylquinoxaline consists of a quinoxaline core, which is a type of nitrogen-containing heterocycle . This core is substituted with two chlorine atoms at the 6 and 7 positions and a methyl group at the 2 position .Physical And Chemical Properties Analysis

6,7-Dichloro-2-methylquinoxaline has a molecular weight of 213.06 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Application in Liquid Chromatographic Fluorimetric Assay

6,7-Dichloro-2-methylquinoxaline is used in assays for measuring methylglyoxal in chemical and biological systems. McLellan and Thornalley (1992) describe its synthesis and use in liquid chromatographic assays with spectrophotometric and fluorimetric detection. The purity of this compound makes it suitable for analysis of trace amounts of methylglyoxal in various systems (McLellan & Thornalley, 1992).

Use in Gas Chromatography for Biological Samples

Ohmori et al. (1987) demonstrated the application of 6,7-dichloro-2-methylquinoxaline in gas chromatography. It's formed by the reaction of methylglyoxal with 4,5-dichloro-1,2-phenylenediamine and detected using electron-capture detection, showcasing its sensitivity and selectivity for measuring biological and food samples (Ohmori, Kawase, Mori, & Hirota, 1987).

Role in Anti-Tubercular Agents Discovery

Srinivasarao et al. (2020) investigated a series of 6,7-dichloro-2-methylquinoxaline derivatives for their potential as anti-tubercular agents. Their findings suggest moderate activity of these compounds against Mycobacterium tuberculosis, indicating its utility in developing new treatments for tuberculosis (Srinivasarao et al., 2020).

Exploration in Antimicrobial Activity

Singh et al. (2010) synthesized various quinoxaline derivatives, including 6,7-dichloro-2-methylquinoxaline, to assess their antimicrobial activity. The study aimed at optimizing the antimicrobial activity of these compounds, highlighting the role of 6,7-dichloro-2-methylquinoxaline in the synthesis of new Schiff bases with potential antimicrobial properties (Singh, Deivedi, Hashim, & Singhal, 2010).

Application in PET Studies

Thorell et al. (1995) utilized 6,7-dichloro-2,3-dihydroxyquinoxaline in a study involving positron emission tomography (PET). They developed a method for labeling this compound with carbon-11, providing insights into its biodistribution in vivo, thus contributing to the understanding of its behavior in biological systems (Thorell, Stone-Elander, Ingvar, & Eriksson, 1995).

Synthesis of Anti-Mycobacterium tuberculosis Agents

Jaso et al. (2003) conducted a study focusing on the synthesis of quinoxaline derivatives, including 6,7-dichloro-2-methylquinoxaline, for their activity against Mycobacterium tuberculosis. Their research adds to the potential of using these compounds in the treatment of tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2003).

Safety and Hazards

While specific safety and hazard information for 6,7-Dichloro-2-methylquinoxaline was not found, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

6,7-dichloro-2-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCYHTDCTXRDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-methylquinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide](/img/structure/B2557056.png)